molecular formula C20H26N2O4S2 B2540543 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922003-39-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide

Katalognummer: B2540543
CAS-Nummer: 922003-39-2
Molekulargewicht: 422.56
InChI-Schlüssel: HQPABGCUHPEBEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Theoretical Investigation of Antimalarial Sulfonamides

Research on N-(phenylsulfonyl)acetamide derivatives, including compounds structurally related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide, has shown promise in antimalarial activity. The study involved reactivity investigation of these derivatives to produce a variety of sulfonamide compounds, which were then examined for in vitro antimalarial activity. The synthesized sulfonamides were also characterized by their ADMET properties. Among the compounds, one with a quinoxaline moiety attached to the sulfonamide ring system exhibited exceptional antimalarial activity with a low IC50 value, highlighting the potential of such compounds in antimalarial research. Theoretical calculations and molecular docking studies further supported these findings, indicating small energy affinity against key proteins involved in malaria pathogenesis (Fahim & Ismael, 2021).

Muscarinic (M3) Antagonists

Another study focused on the synthesis of 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one for evaluation as a muscarinic (M3) antagonist. This research outlined a novel synthetic route to the compound of interest, although attempts to cyclize the precursor diene by alkene metathesis were unsuccessful. A second approach achieved the desired cyclization under Mitsunobu conditions, resulting in the target compound, which was then assayed for muscarinic (M3) activity (Evans, Lee, & Thomas, 2008).

Dual Angiotensin II and Endothelin A Receptor Antagonists

Research into N-isoxazolyl biphenylsulfonamides has uncovered compounds with dual activity against angiotensin II (AT1) and endothelin A (ET(A)) receptors, offering a new approach to treating hypertension. The study involved the design, synthesis, and discovery of these dual antagonists, highlighting their potent and orally active properties. This represents a significant advancement in the development of hypertension treatments, with the potential for greater efficacy and reduced side effects (Murugesan et al., 2002).

VEGFR-2 Inhibitors

Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety have been synthesized and shown to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer treatment. The compounds demonstrated good in vitro anticancer activity against various cancer cell lines and were more active as VEGFR-2 inhibitors than the reference drug dasatinib. This study highlights the potential of these novel sulfonamides as candidates for cancer therapy, especially in targeting tumor angiogenesis (Ghorab et al., 2016).

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-5-11-22-16-12-14(7-9-17(16)26-13-20(3,4)19(22)23)21-28(24,25)18-10-8-15(6-2)27-18/h7-10,12,21H,5-6,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPABGCUHPEBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.